![molecular formula C6H10N2O B1318671 N'-Hydroxy-3-methylenecyclobutanecarboximidamide CAS No. 885267-01-6](/img/structure/B1318671.png)
N'-Hydroxy-3-methylenecyclobutanecarboximidamide
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Overview
Description
N’-Hydroxy-3-methylenecyclobutanecarboximidamide is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.158. It is primarily used in research settings and is known for its unique structure, which includes a cyclobutane ring and a methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-3-methylenecyclobutanecarboximidamide typically involves the reaction of cyclobutanecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then gradually warmed to room temperature and stirred for several hours to complete the synthesis .
Industrial Production Methods: While the industrial production methods for N’-Hydroxy-3-methylenecyclobutanecarboximidamide are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-3-methylenecyclobutanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The methylene group allows for substitution reactions, where different functional groups can be introduced
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products:
Oxidation: Oximes and nitriles.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N’-Hydroxy-3-methylenecyclobutanecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of N’-Hydroxy-3-methylenecyclobutanecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways, modulating various biochemical processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- N’-Hydroxy-2-methylenecyclobutanecarboximidamide
- N’-Hydroxy-4-methylenecyclobutanecarboximidamide
- N’-Hydroxy-3-methylenecyclopentanecarboximidamide
Comparison: N’-Hydroxy-3-methylenecyclobutanecarboximidamide is unique due to its specific cyclobutane ring structure and the position of the methylene group. Compared to similar compounds, it exhibits distinct reactivity and stability, making it valuable for specific research applications. The presence of the methylene group at the 3-position of the cyclobutane ring differentiates it from other isomers and analogs .
Properties
IUPAC Name |
N'-hydroxy-3-methylidenecyclobutane-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-2-5(3-4)6(7)8-9/h5,9H,1-3H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBCOSSJXCVEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-01-6 |
Source
|
Record name | N-Hydroxy-3-methylenecyclobutanecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885267-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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